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molecular formula AlBr3 B048194 Aluminum bromide CAS No. 7727-15-3

Aluminum bromide

Cat. No. B048194
M. Wt: 266.69 g/mol
InChI Key: PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Patent
US09273012B2

Procedure details

The preparation of 4-phenylquinazolines from an N-benzylideneaniline type of Schiff base that is formed from aniline and benzaldehyde, as shown in the reaction between p-chloro-(α-chlorobenzylidene)aniline and benzonitrile in 1,4-dichlorobenzene at 140° C. in the presence of AlBr3 that afforded 69% of 6-chloro-2,4-diphenylquinazoline [23], and the reaction between N-[o-(triphenylphosphoranylideneamino)benzylidene]-p-toluidine and p-nitrobenzaldehyde when refluxed in xylene for 12 hours that gave 70% of 6-methyl-4-p-nitrophenyl-2-phenylquinazoline [24]. The latter reaction would afford dihydroquinazolines as well if other benzaldehydes rather than p-nitrobenzaldehyde are used. In addition, the reaction between 3,4-diphenyl-1,2,4-oxadiazol-5(4H)-one and benzylideneaniline also afforded 2,4-diphenylquinazoline [25];
Name
p-chloro-(α-chlorobenzylidene)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([N:6]=[C:7](Cl)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[C:17](#[N:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Al](Br)(Br)Br>ClC1C=CC(Cl)=CC=1>[Cl:1][C:2]1[CH:16]=[C:15]2[C:5](=[CH:4][CH:3]=1)[N:6]=[C:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[N:24]=[C:17]2[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
p-chloro-(α-chlorobenzylidene)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(N=C(C2=CC=CC=C2)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC(=NC2=CC1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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